4-Fluoro-2-methoxy-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-5-methylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenol ring. This compound is a fluorinated methoxy-substituted catechol analog, which makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride, followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Fluoro-2-methoxy-5-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-methylphenol involves its interaction with specific molecular targets and pathways. For instance, as an analog of apocynin, it inhibits the NADPH oxidase complex, thereby reducing the production of reactive oxygen species (ROS) in leukocytes . This inhibition occurs through the binding of the compound to the active sites of the enzyme complex, preventing its activation and subsequent ROS generation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Similar in structure but lacks the methyl group.
2-Methoxy-5-methylphenol: Similar but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar but lacks the methoxy group.
Uniqueness
4-Fluoro-2-methoxy-5-methylphenol is unique due to the combination of its fluorine, methoxy, and methyl substituents on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. For example, the presence of the fluorine atom enhances its inhibitory effect on leukocyte oxidant production compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDPPPPSDXZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.